molecular formula C9H13NO3 B1667404 3-Methoxy-4-(methoxymethoxy)aniline CAS No. 98960-08-8

3-Methoxy-4-(methoxymethoxy)aniline

Cat. No.: B1667404
CAS No.: 98960-08-8
M. Wt: 183.2 g/mol
InChI Key: JSTQKCCQSWAQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(methoxymethoxy)aniline is a bioactive chemical compound known for its unique structure and properties. It is often utilized in various scientific research and industrial applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aniline derivatives, including aniline, 3-methoxy-4-(methoxymethoxy)-, typically involves nucleophilic substitution reactions. One common method involves the reduction of nitroarenes to anilines using catalytic hydrogenation or chemical reduction with reagents such as iron or tin in acidic conditions .

Industrial Production Methods: Industrial production of aniline derivatives often employs palladium-catalyzed amination reactions. These methods are efficient and can be scaled up for large-scale production. The use of palladium catalysts allows for the selective formation of aniline derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(methoxymethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-4-(methoxymethoxy)aniline is used in various scientific research fields:

Mechanism of Action

The mechanism of action of aniline, 3-methoxy-4-(methoxymethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of biological molecules. Pathways involved include enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-4-(methoxymethoxy)aniline is unique due to its dual methoxy groups, which provide distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and biological interactions that other aniline derivatives may not .

Properties

CAS No.

98960-08-8

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

3-methoxy-4-(methoxymethoxy)aniline

InChI

InChI=1S/C9H13NO3/c1-11-6-13-8-4-3-7(10)5-9(8)12-2/h3-5H,6,10H2,1-2H3

InChI Key

JSTQKCCQSWAQSN-UHFFFAOYSA-N

SMILES

COCOC1=C(C=C(C=C1)N)OC

Canonical SMILES

COCOC1=C(C=C(C=C1)N)OC

Appearance

Solid powder

98960-08-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, 3-methoxy-4-(methoxymethoxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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